![molecular formula C10H10N2O3 B2611408 2-[(3-甲基-1,2,4-恶二唑-5-基)甲氧基]苯酚 CAS No. 152289-57-1](/img/structure/B2611408.png)

2-[(3-甲基-1,2,4-恶二唑-5-基)甲氧基]苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

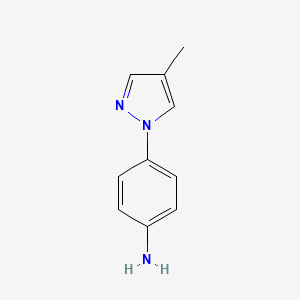

“2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol” is a compound that belongs to the class of 1,2,4-oxadiazoles . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles has gained momentum due to their versatility in the arsenal of drug discovery . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles consists of a five-membered heterocyclic ring with an oxygen and two nitrogen atoms . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Chemical Reactions Analysis

Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .科学研究应用

药用化学中的恶二唑衍生物

恶二唑,包括2-[(3-甲基-1,2,4-恶二唑-5-基)甲氧基]苯酚,因其多样的生物活性而被强调为在药用化学中的重要作用。研究表明,1,3,4-恶二唑和1,2,4-恶二唑衍生物表现出广泛的药理作用,包括抗菌、抗炎、抗结核、抗真菌、抗糖尿病和抗癌活性。这些作用归因于恶二唑环与生物大分子形成氢键相互作用的能力,从而增强了它们的药理活性。含有恶二唑环的新化合物的开发是有机合成、药用化学和药理学中的一个活跃研究领域,强调了这些化合物在药物发现和治疗应用中的潜力(王等人,2022)。

恶二唑化合物的广泛生物活性

恶二唑化合物(包括具有2-[(3-甲基-1,2,4-恶二唑-5-基)甲氧基]苯酚结构的化合物)的治疗潜力是巨大的。众所周知,恶二唑部分与生物系统中的各种酶和受体有效相互作用,从而产生广泛的生物活性。这些化合物因其抗癌、抗真菌、抗菌、抗结核、抗炎、抗神经病变、抗高血压、抗组胺、抗寄生虫、抗肥胖、抗病毒和其他药用特性而被广泛研究。将1,3,4-恶二唑环纳入合成分子已成为科学家们开发用于治疗不同疾病的高治疗效力化合物的关键重点,表明这种杂环成分在新药开发中的关键作用(Verma等人,2019)。

合成方法和化学意义

除了药理学意义外,恶二唑衍生物(包括与2-[(3-甲基-1,2,4-恶二唑-5-基)甲氧基]苯酚相关的衍生物)还以其合成可及性和化学意义而著称。对1,3,4-恶二唑及其衍生物的合成方法的综述突出了用于其制备的创新方法。这些化合物因其在药用化学之外的应用而得到认可,包括在聚合物、材料科学和有机电子学中,展示了它们在各个科学领域的多功能性和重要性。易于合成和结合π共轭基团的能力使这些分子成为开发荧光骨架和潜在化学传感器的基本构建模块,反映了它们在科学研究中的广泛用途(Sharma等人,2022)。

未来方向

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential for a wide range of applications, including pharmaceuticals and energetic materials .

作用机制

Target of Action

Oxadiazole derivatives, which include 2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol, have been reported to exhibit a broad spectrum of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , and antimycobacterial properties. This suggests that these compounds may interact with a variety of molecular targets.

Mode of Action

It is known that oxadiazole derivatives can interact with their targets in a variety of ways, leading to changes in cellular function . The specific interactions and resulting changes would depend on the particular target and the context within the cell.

Biochemical Pathways

Given the broad spectrum of biological activities associated with oxadiazole derivatives , it is likely that this compound could affect multiple pathways and have downstream effects on a variety of cellular processes.

Result of Action

Given the broad spectrum of biological activities associated with oxadiazole derivatives , it is likely that this compound could have a variety of effects at the molecular and cellular level.

属性

IUPAC Name |

2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-7-11-10(15-12-7)6-14-9-5-3-2-4-8(9)13/h2-5,13H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVUVELEDNQNEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)COC2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,5-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2611325.png)

![1-{4-[2-(2,5-Dimethylphenoxy)propanoyl]piperazin-1-yl}but-2-yn-1-one](/img/structure/B2611327.png)

![Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride](/img/structure/B2611329.png)

![9-chloro-5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2611337.png)

![1-{3-[(Thiophen-2-yl)methyl]azetidin-1-yl}prop-2-en-1-one](/img/structure/B2611338.png)

![N-[2-(2-Chloro-6-fluorophenyl)-2-pyrrolidin-1-ylethyl]but-2-ynamide](/img/structure/B2611340.png)

![5-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2611342.png)

![1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![5-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole](/img/structure/B2611345.png)

![2-(3-Chloro-2-{[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}phenoxy)-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B2611347.png)